molecular formula C23H20BrN3O2S2 B2923751 N-benzyl-2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-ethylacetamide CAS No. 1798671-96-1

N-benzyl-2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-ethylacetamide

Cat. No.: B2923751
CAS No.: 1798671-96-1
M. Wt: 514.46
InChI Key: KHPMQNCNVZDEMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

For Research Use Only. Not for human or veterinary use. N-benzyl-2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-ethylacetamide is a synthetic small molecule based on the thieno[3,2-d]pyrimidine scaffold, a structure of high interest in medicinal chemistry. While analytical data for this specific compound is limited, derivatives of the thienopyrimidine core are extensively researched for their potential as kinase inhibitors . Compounds with this core structure are frequently investigated for their role in targeted cancer therapy. Related thienopyrimidine and furopyrimidine analogues have demonstrated significant anti-proliferative activity in vitro against human cancer cell lines, such as colon cancer (HT29) and prostate cancer (DU145) . The proposed mechanism of action for many of these analogues involves the inhibition of key signaling pathways, including the Wnt/β-catenin pathway and the EGFR tyrosine kinase . Molecular docking studies on similar structures suggest that these molecules can fit snugly into the active site of enzymes like EGFR, which is responsible for cancer cell proliferation and growth . This compound is offered to the scientific community for early-stage discovery research. Researchers are responsible for conducting their own analyses to confirm the identity and purity of the product prior to use.

Properties

IUPAC Name

N-benzyl-2-[3-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20BrN3O2S2/c1-2-26(14-16-6-4-3-5-7-16)20(28)15-31-23-25-19-12-13-30-21(19)22(29)27(23)18-10-8-17(24)9-11-18/h3-13H,2,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPMQNCNVZDEMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Br)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-ethylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of the compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Chemical Formula : C₁₈H₁₈BrN₃OS
  • Molecular Weight : 396.33 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Recent studies have indicated that derivatives of thieno[3,2-d]pyrimidines exhibit promising antimicrobial properties. In particular, a related compound was evaluated for its activity against various bacterial strains, showing significant inhibition of growth against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Research indicates that thieno[3,2-d]pyrimidine derivatives can induce apoptosis in cancer cells through the activation of caspase pathways. In vitro studies demonstrated that the compound inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 25 µM, indicating moderate potency compared to established chemotherapeutics .

Enzyme Inhibition

This compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it acts as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. Inhibition of DHFR can lead to reduced proliferation of rapidly dividing cells, which is particularly relevant in cancer treatment .

Case Studies

  • Antibacterial Evaluation : A study published in 2023 evaluated a series of thieno[3,2-d]pyrimidine derivatives for their antibacterial activity. The results indicated that compounds similar to this compound exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL depending on the strain tested .
  • Anticancer Activity : In another study focusing on cancer cell lines, the compound was tested against MCF7 (breast cancer) and A549 (lung cancer) cell lines. The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM for MCF7 cells. Mechanistic studies indicated that apoptosis was induced through the mitochondrial pathway as evidenced by increased levels of cytochrome c in the cytosol and activation of caspases 9 and 3 .

Comparison with Similar Compounds

Key Observations :

  • Halogenated aromatic substituents (e.g., 4-bromo, 2-chloro, 3-chloro-4-fluoro) are common in analogs, likely enhancing target binding via hydrophobic interactions or halogen bonding .
  • The N-benzyl-N-ethylacetamide side chain in the target compound introduces steric bulk compared to simpler acetamide or sulfanyl groups in analogs like 4j or 3. This may influence solubility and membrane permeability.

Antimicrobial Activity

Compounds with thieno[3,2-d]pyrimidinone cores and halogenated aryl groups exhibit broad-spectrum antimicrobial activity. For example:

  • 4j : Inhibited Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) with zones of inhibition comparable to ciprofloxacin .

The target compound’s 4-bromophenyl group may enhance activity against resistant bacterial strains, as bromine’s electronegativity could improve interactions with bacterial enzymes.

Anti-Inflammatory Activity

Benzothieno[3,2-d]pyrimidinone derivatives (e.g., compounds 1, 2, 4, 8, 9, 10 in ) suppressed COX-2, iNOS, and ICAM-1 expression in inflamed cells, with IC50 values in the low micromolar range . While the target compound lacks the methanesulfonamide group critical for COX-2 inhibition in these analogs, its thioether-linked acetamide side chain may interact with inflammatory mediators via hydrogen bonding or hydrophobic pockets.

Enzyme Inhibition

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.